molecular formula C7H14ClNO2 B1376441 Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride CAS No. 1111640-59-5

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

Cat. No. B1376441
CAS RN: 1111640-59-5
M. Wt: 179.64 g/mol
InChI Key: XBFQRNMGHIGQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1111640-59-5 . It has a molecular weight of 179.65 .


Physical And Chemical Properties Analysis

“Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride is a valuable intermediate in the synthesis of bioactive heterocycles. These heterocycles are crucial in the development of new pharmaceuticals due to their presence in many natural products and drugs . The pyrrolidine ring, in particular, is a common motif in medicinal chemistry, often associated with biological activity.

Antimicrobial Agents

The compound can be used to create analogs with antimicrobial properties. Pyrrole derivatives, which can be synthesized from this compound, have shown effectiveness against a range of microbial infections . This includes potential applications in developing new antibiotics, antifungal, and antiprotozoal agents.

Anticancer Research

Pyrrolidine derivatives are known to exhibit anticancer activities. Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can serve as a precursor in synthesizing compounds that target various forms of cancer, including leukemia, lymphoma, and myelofibrosis .

Antiviral Therapeutics

Compounds derived from Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride have been explored for their antiviral properties. Specifically, they have been studied for their ability to inhibit reverse transcriptase in HIV-1 and other cellular DNA polymerases .

Development of β-Adrenergic Antagonists

The pyrrolidine ring system is also significant in the development of β-adrenergic antagonists. These are drugs that block the action of endogenous catecholamines on β-adrenergic receptors, which are important for treating cardiovascular diseases .

Anxiolytic and Antipsychotic Medications

Anxiolytic and antipsychotic medications often contain pyrrolidine derivatives. Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can be used to synthesize these compounds, contributing to the treatment of anxiety disorders and schizophrenia .

Polymer Research

In polymer science, Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride can be used to introduce reactive side groups to monomers. These monomers can then be polymerized to create polymers with specific functions, such as increased durability or specialized applications in biotechnology .

Chemical Synthesis and Material Science

Lastly, this compound is utilized in chemical synthesis and material science for the design and preparation of novel materials. Its reactivity allows for the creation of complex molecules that can be used in various industrial applications .

Safety and Hazards

The safety information for “Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

methyl 3-methylpyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)3-4-8-5-7;/h8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFQRNMGHIGQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methylpyrrolidine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.